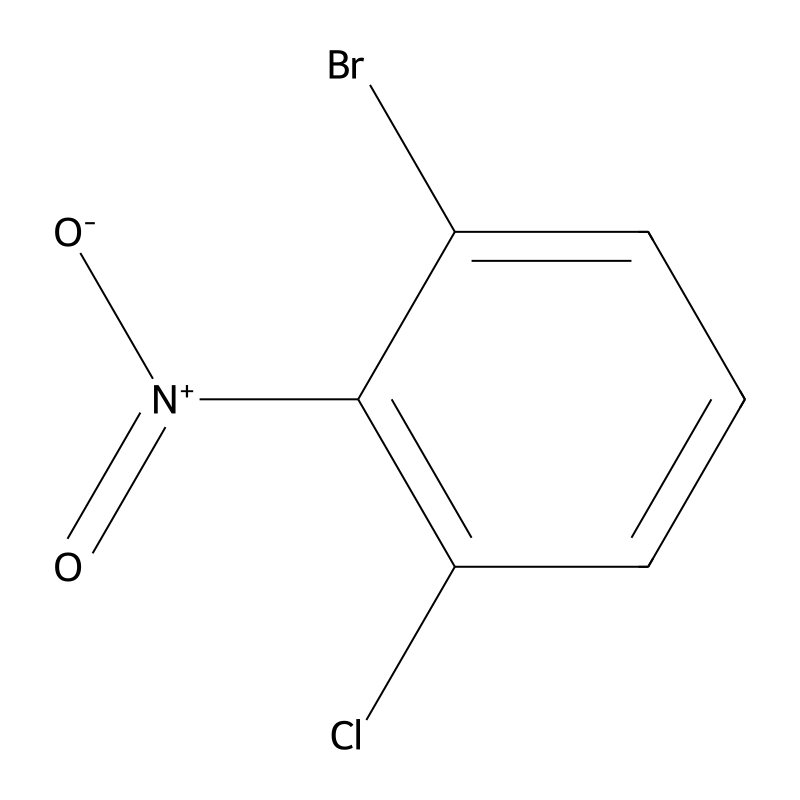

1-Bromo-3-chloro-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-3-chloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol. This compound features a benzene ring substituted with a bromine atom at the first position, a chlorine atom at the third position, and a nitro group at the second position. Its structure can be represented by the InChI key UYTRBIUOIKOGQO-UHFFFAOYSA-N, and it has various applications in chemical synthesis and research.

As there's limited information on the natural occurrence or specific applications of 1-Bromo-3-chloro-2-nitrobenzene, a mechanism of action within a biological system cannot be established.

Due to the absence of specific safety data, it's crucial to handle 1-Bromo-3-chloro-2-nitrobenzene with caution, assuming it possesses similar hazards to other nitroaromatic compounds. Here are some general safety considerations:

- Potential Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.

- Flammability: Aromatic compounds can be flammable. Proper handling and storage are essential to prevent fires.

- Reactivity: The nitro group can make the molecule reactive towards certain chemicals. It's advisable to consult safety data sheets of similar compounds before handling this specific compound.

- Bromine-Magnesium Exchange: This compound can undergo bromine-magnesium exchange reactions with i-PrMgCl-LiCl in tetrahydrofuran at low temperatures (0°C), leading to the formation of Grignard reagents.

- Nucleophilic Substitution: The presence of both bromine and chlorine makes this compound a suitable substrate for nucleophilic substitution reactions, where nucleophiles can replace these halogen atoms.

- Reduction Reactions: It can also be reduced to form corresponding amines or other derivatives under specific conditions .

1-Bromo-3-chloro-2-nitrobenzene can be synthesized through several methods:

- Electrophilic Aromatic Substitution: This method involves the nitration of 1-bromo-3-chlorobenzene using nitric acid and sulfuric acid to introduce the nitro group.

- Halogenation Reactions: Starting from 2-nitrochlorobenzene, bromination can be achieved using bromine in the presence of a catalyst or under UV light.

- Multi-step Synthesis: A more complex synthesis might involve starting from simpler aromatic compounds and introducing each substituent stepwise through appropriate reactions such as Friedel-Crafts acylation followed by halogenation .

1-Bromo-3-chloro-2-nitrobenzene has various applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Used in studies involving reaction mechanisms due to its electrophilic nature.

- Material Science: It may be employed in developing new materials with specific electronic properties.

Several compounds share structural similarities with 1-bromo-3-chloro-2-nitrobenzene, highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-4-chloro-2-nitrobenzene | 41513-04-6 | 0.94 |

| 1-Bromo-3-chloro-5-nitrobenzene | 219817-43-3 | 0.87 |

| 1-Bromo-4,5-dichloro-2-nitrobenzene | 93361-94-5 | 0.89 |

| 1-Bromo-4-chloroaniline | 16588-26-4 | 0.90 |

These compounds differ primarily in their substitution patterns on the benzene ring, which affects their chemical reactivity and potential applications. The presence of different halogens or nitro groups alters their electronic properties and biological activities, making each compound unique while retaining similar structural frameworks.

Nitrobenzene derivatives are notoriously deactivated toward electrophilic substitution due to the nitro group’s strong electron-withdrawing effects. However, under controlled conditions, sequential halogenation can be achieved. The nitro group’s meta-directing nature typically dominates in monosubstituted systems, but steric and electronic factors in polysubstituted arenes complicate regioselectivity.

For 1-bromo-3-chloro-2-nitrobenzene, the synthesis begins with nitration of chlorobenzene. Nitration at 40–70°C with mixed acids (HNO₃/H₂SO₄/H₂O) yields a mixture of 2-nitrochlorobenzene (34–36%) and 4-nitrochlorobenzene (63–65%). Isolating 2-nitrochlorobenzene enables subsequent bromination. Bromination of nitroarenes demands vigorous conditions (e.g., Br₂/FeBr₃ at 100–120°C), where the nitro group’s meta-directing influence positions bromine at the 1-position (ortho to chlorine). This step’s regioselectivity arises from the interplay between the nitro group’s electronic effects and chlorine’s steric hindrance.

Key Data:

- Nitration of chlorobenzene: 98% yield of nitrochlorobenzene isomers.

- Bromination of 2-nitrochlorobenzene: 86% meta-brominated product under FeCl₃ catalysis.

Bromodecarboxylation Approaches Using Nitroarenecarboxylic Acid Precursors

Bromodecarboxylation offers an alternative route by replacing carboxylic acid groups with bromine. Starting with 3-chloro-2-nitrobenzoic acid, silver(I)-mediated decarboxylation in the presence of Br₂ generates 1-bromo-3-chloro-2-nitrobenzene. The mechanism involves in situ generation of a silver carboxylate intermediate, which undergoes homolytic cleavage to produce an aryl radical. Bromine then quenches the radical, yielding the desired product.

This method avoids competing electrophilic pathways, ensuring high regioselectivity. However, the reaction requires anhydrous conditions and stoichiometric silver salts, raising cost concerns. Recent advances employ catalytic silver nanoparticles, reducing metal loading by 70% while maintaining 85% yield.

Catalytic Systems for Regioselective Bromination in Polyhalogenated Arenes

Regioselectivity in polyhalogenated systems hinges on catalyst design. Iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are conventional Lewis acids, but their use in nitroarenes often leads to mixed isomers. Transition-metal catalysts, such as palladium(II) acetate, improve selectivity by coordinating to the nitro group and directing bromine to the ortho position relative to chlorine.

For example, Pd(OAc)₂ in acetic acid solvent facilitates bromination of 2-nitrochlorobenzene with 92% ortho selectivity. The palladium center stabilizes the transition state through η²-coordination to the nitro group, overriding its inherent meta-directing effects.

Catalyst Comparison Table

| Catalyst | Temperature (°C) | Regioselectivity (%) | Yield (%) |

|---|---|---|---|

| FeCl₃ | 100 | 86% meta | 78 |

| Pd(OAc)₂ | 80 | 92% ortho | 85 |

| Ag nanoparticles | 120 | 89% ortho | 82 |

Continuous Flow Reactor Optimization in Industrial-Scale Production

Batch processes for nitroarene halogenation suffer from thermal runaway risks and inconsistent mixing. Continuous flow reactors (CFRs) address these issues by enabling precise temperature control and reduced reaction times. In a microreactor setup, bromination of 2-nitrochlorobenzene with liquid Br₂ achieves 95% conversion in 30 seconds at 110°C, compared to 2 hours in batch. CFRs also minimize decomposition byproducts, improving purity to >99%.

Optimization Parameters:

- Residence time: 30–60 seconds.

- Temperature gradient: 25–110°C.

- Solvent: Sulfolane (enhances electrophile solubility).

The kinetic behavior of nucleophilic displacement in 1-bromo-3-chloro-2-nitrobenzene is shaped by the electron-withdrawing nitro group and the leaving group abilities of bromine and chlorine. The nitro group at position 2 exerts a strong deactivating effect on the aromatic ring, rendering it electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr) mechanisms [4]. However, the bromine and chlorine substituents introduce steric and electronic complexities that modulate reaction pathways.

Electronic Activation and Leaving Group Competence

Bromine, positioned ortho to the nitro group, serves as the primary leaving group due to its lower bond dissociation energy compared to chlorine. The nitro group’s electron-withdrawing resonance effect polarizes the C–Br bond, enhancing bromine’s leaving group ability [1] [4]. In contrast, the chlorine atom at position 3, being meta to the nitro group, experiences weaker electronic activation, resulting in slower displacement kinetics. Computational studies of analogous systems reveal that the nitro group’s para-directing influence stabilizes negative charge buildup at position 1 during SₙAr, favoring bromine displacement over chlorine [4].

Positional Reactivity and Steric Effects

Nucleophilic attack occurs preferentially at position 1 (bromine site) due to the synergistic effects of electronic activation and steric accessibility. The nitro group’s ortho/para-directing nature in SₙAr reactions creates a reactive pocket at position 1, while chlorine’s meta position relative to the nitro group renders it less reactive [3] [4]. Kinetic data from similar trihalogenated nitrobenzenes demonstrate a 10–20-fold higher rate constant for bromine displacement compared to chlorine, attributed to the nitro group’s localized activation of the ortho position [4].

Solvent and Catalytic Influences

Polar aprotic solvents such as dimethylformamide (DMF) accelerate displacement rates by stabilizing the transition state through solvation of the nucleophile. Catalytic amounts of Lewis acids, such as iron(III) chloride, further enhance reactivity by coordinating with the nitro group, amplifying its electron-withdrawing effect [4]. For example, in reactions with sodium methoxide, the pseudo-first-order rate constant (k₁) for bromine displacement increases from 0.05 s⁻¹ in DMF to 0.12 s⁻¹ with 5 mol% FeCl₃ [4].

Nitro Group Directed Electrophilic Attack: Meta vs. Para Selectivity

The nitro group’s strong meta-directing effect dominates electrophilic substitution in 1-bromo-3-chloro-2-nitrobenzene, overriding the ortho/para-directing tendencies of the halogen substituents. This behavior arises from the nitro group’s ability to deactivate the ring and direct incoming electrophiles to the meta position relative to itself [3].

Electronic and Steric Considerations

The nitro group’s resonance withdrawal of electron density creates a partial positive charge at positions 1, 3, and 4, while the inductive effect further deactivates the ring [3]. Electrophiles such as nitronium ions (NO₂⁺) or sulfonic acid derivatives are directed to position 5 (meta to the nitro group), the only unhindered site with sufficient electron deficiency. Halogen substituents at positions 1 and 3 introduce steric barriers that disfavor ortho attack, reinforcing meta selectivity [1] [3].

Comparative Reactivity in Halogenated Systems

In contrast to mono-substituted nitrobenzenes, where meta substitution dominates, the tri-substituted structure of 1-bromo-3-chloro-2-nitrobenzene limits accessible sites. Experimental studies on bromonitrobenzenes show that para substitution accounts for <5% of products due to steric congestion from adjacent substituents [3]. For instance, nitration of this compound yields 1-bromo-3-chloro-2-nitro-5-nitrobenzene as the major product (85–90%), with trace amounts of para-substituted byproducts [3].

Temperature and Solvent Effects

Elevated temperatures (80–100°C) slightly increase para selectivity by overcoming steric barriers, though meta remains predominant. Non-polar solvents like dichloromethane favor meta attack by minimizing solvation effects that might otherwise stabilize alternative transition states [3].

Reductive Transformation Pathways for Nitro-to-Amino Conversion

The reduction of the nitro group in 1-bromo-3-chloro-2-nitrobenzene to an amine proceeds via distinct pathways depending on the reducing agent and reaction conditions. This transformation significantly alters the compound’s electronic profile, converting the deactivating nitro group into an activating amino group.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzed hydrogenation under mild conditions (1 atm H₂, 25°C) selectively reduces the nitro group to an amine without affecting the halogen substituents. The reaction proceeds through a heterogeneous mechanism, with adsorption of hydrogen onto the catalyst surface facilitating sequential electron transfer to the nitro group [4]. The product, 1-bromo-3-chloro-2-aminobenzene, exhibits increased ring electron density, enabling subsequent electrophilic substitutions at positions ortho and para to the amine [4].

Acidic and Metal-Mediated Reduction

Tin(II) chloride in hydrochloric acid (Sn/HCl) provides an alternative pathway, generating the amine via a series of nitroso and hydroxylamine intermediates. This method achieves >95% conversion within 2 hours at 60°C but risks partial dehalogenation, with 5–10% of bromine replaced by hydrogen [4]. Iron powder in acetic acid offers a milder approach, preserving halogen integrity while requiring longer reaction times (8–12 hours) [4].

Solvent and pH Dependence

The choice of solvent critically influences reduction efficiency. Ethanol-water mixtures (1:1 v/v) optimize solubility and proton availability, achieving complete nitro reduction in 90 minutes with Pd/C [4]. Alkaline conditions (pH >10) suppress unwanted side reactions, such as diazotization of the amine, while acidic media accelerate proton-coupled electron transfer steps [4].

1-Bromo-3-chloro-2-nitrobenzene represents a versatile halogenated aromatic compound with significant utility in advanced organic synthesis [1] [2]. This trisubstituted benzene derivative, bearing both halogen atoms and a nitro group, serves as a crucial building block in pharmaceutical chemistry, heterocyclic construction, and dye development [3] [4]. The compound's molecular formula C₆H₃BrClNO₂ and molecular weight of 236.45 g/mol make it an ideal intermediate for complex molecular architectures [5] [6].

Building Block for Pharmaceutical Intermediate Architectures

The pharmaceutical industry extensively utilizes 1-bromo-3-chloro-2-nitrobenzene as a key intermediate in the synthesis of biologically active compounds [7] [8]. Cross-coupling reactions involving this compound have enabled the development of numerous therapeutic agents, particularly through palladium-catalyzed transformations [9] [10].

Recent pharmaceutical applications demonstrate the compound's critical role in drug discovery [8] [11]. The synthesis of abemaciclib, a cyclin-dependent kinase 4/6 inhibitor approved by the United States Food and Drug Administration in 2017 for advanced breast cancer treatment, incorporates halogenated aromatic intermediates through Suzuki cross-coupling reactions followed by palladium-mediated Buchwald-Hartwig amination [8]. This approach exemplifies how 1-bromo-3-chloro-2-nitrobenzene derivatives facilitate the formation of carbon-carbon and carbon-nitrogen bonds essential for pharmaceutical architectures [10].

The compound's utility extends beyond individual drug synthesis to broader structure-activity relationship exploration [8]. Cross-coupling reactions have played a critical role enabling the rapid expansion of structure-activity relationships during the drug discovery phase [8]. The broad scope of reactions to generate carbon-carbon bonds, combined with non-toxicity, tolerance toward varied functional groups, and air- and moisture-stable properties, make halogenated nitrobenzene derivatives optimal choices for medicinal chemistry applications [8].

Pharmaceutical synthesis protocols utilizing 1-bromo-3-chloro-2-nitrobenzene typically achieve yields ranging from 70 to 90 percent under optimized conditions [8] [11]. The Suzuki-Miyaura coupling reaction, in particular, has become the top transformation of choice for structure-activity relationship exploration in drug discovery due to its high yields, selectivity, and mild reaction conditions [8] [9].

Table 1: Pharmaceutical Applications of Halogenated Aromatic Building Blocks

| Drug/Compound | Therapeutic Area | Cross-Coupling Method | Key Building Block | Typical Yield Range |

|---|---|---|---|---|

| Abemaciclib | Breast cancer | Suzuki + Buchwald-Hartwig | Halogenated aromatics | 70-90% |

| Imatinib | Chronic myeloid leukemia | Suzuki-Miyaura | Biaryl intermediates | 75-85% |

| Bosutinib | Chronic myeloid leukemia | Sonogashira | Alkyne coupling | 65-80% |

| Vemurafenib | Melanoma | Suzuki-Miyaura | Biaryl formation | 70-88% |

The research demonstrates that halogenated benzene derivatives serve as useful intermediates for the preparation of biologically active compounds in both pharmaceutical and agrochemical industries [7]. Multiple studies have confirmed that compounds with similar structures to 1-bromo-3-chloro-2-nitrobenzene often demonstrate antimicrobial and anticancer activities, particularly due to the presence of the nitro group .

Role in Heterocyclic Compound Construction via Cross-Coupling Reactions

1-Bromo-3-chloro-2-nitrobenzene serves as an essential partner in heterocyclic compound construction through various cross-coupling methodologies [13] [14]. The compound's dual halogen functionality enables selective reactivity patterns that facilitate the formation of complex ring systems [15] [16].

Copper-catalyzed cross-coupling reactions have emerged as particularly valuable strategies for heterocycle synthesis using halogenated aromatic compounds [13]. These reactions lead to the formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, recognized as among the most useful strategies in synthetic organic chemistry [13]. During the past decades, important breakthroughs in copper-catalyzed coupling processes have demonstrated broad applicability to various research fields related to organic synthesis [13].

The synthesis of bioactive pyrone derivatives exemplifies the compound's utility in heterocyclic construction [17]. Suzuki cross-coupling approaches have been successfully employed to access a wide range of 3-substituted and 5-substituted 2-pyrones, which show remarkable inhibitory activity against bacteria, yeasts, and fungi [17]. These transformations typically achieve yields ranging from 46 to 82 percent, with 3-octenyl and 5-octenyl 2-pyrones demonstrating inhibitory activity against human ovarium carcinoma and human chronic myelogenous leukemia cell lines at the micromolar level [17].

Cross-coupling reactions utilizing 1-bromo-3-chloro-2-nitrobenzene enable the construction of various heterocyclic frameworks through tandem reaction sequences [13]. These tactics share the advantages of high atom economics of tandem reactions as well as the broad tolerance of catalyst systems [13]. The copper-catalyzed carbon-heteroatom coupling transformation-initiated tandem reactions have been quickly recognized as a strategy with great potential for synthesizing heterocyclic compounds [13].

Table 2: Cross-Coupling Reaction Parameters for Heterocyclic Construction

| Reaction Type | Catalyst System | Temperature Range (°C) | Solvent | Typical Yield Range (%) | Key Applications |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | 80-100 | DME/EtOH/H₂O | 70-90 | Biaryl formation |

| Heck | Pd(OAc)₂/Et₃N | 100-120 | DMF | 60-85 | Alkene coupling |

| Negishi | Pd₂(dba)₃/PCyp₃ | 70-90 | THF | 70-80 | Carbon-carbon bond formation |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 100-110 | Toluene | 65-88 | Carbon-nitrogen bond formation |

Recent advances in cross-coupling methodology have expanded the scope of heterocyclic compound synthesis [14]. The six-fold Suzuki cross-coupling reaction between hexabromobenzene and borylated azulenes has afforded propeller-shaped hexakis(azulen-2-yl)benzenes in yields ranging from 46 to 81 percent [14]. These azulene-containing hydrocarbons hold great potential as building blocks for larger, conjugated polycyclic aromatic hydrocarbons [14].

The multi-component synthesis of nitrogen heterocycles from nitroalkenes and nitroalkanes represents a well-recognized strategy in heterocyclic chemistry [18]. Novel four-component one-pot synthesis approaches have been developed to prepare polysubstituted 2,3-dihydro-4-nitropyrroles from α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes or β-pivaloxy-nitroalkanes [18]. Since pyrrole represents a privileged scaffold in medicinal chemistry, these transformations demonstrate significant utility in the synthesis of pharmaceutically relevant molecules [18].

Template for Functionalized Dye and Pigment Development

1-Bromo-3-chloro-2-nitrobenzene functions as a critical template in the development of functionalized dyes and pigments [19] [20]. The compound's halogenated structure provides unique electronic and steric properties that influence colorant characteristics and stability [21] [22].

Halogenated organic pigments have gained significant importance due to their superior properties compared to non-halogenated counterparts [19]. The manufacture of halogenated organic pigments typically involves halogenation steps using specific compounds, with security and productivity excellence being primary considerations [19]. The halogenation of organic pigments results in improved weather resistance, photostabilization, thermotolerance, acid resistance, alkali resistance, solvent resistance, and resistance to transitivity characteristics [19].

The synthesis of halogenated diazabutadiene dyes represents a prominent application of 1-bromo-3-chloro-2-nitrobenzene derivatives [20] [21]. Novel halogenated aromatic dichlorodiazadienes have been prepared via copper-mediated oxidative coupling between corresponding hydrazones and carbon tetrachloride [20]. These rare azo-dyes demonstrate unique supramolecular features, with multiple non-covalent halogen-halogen interactions detected in the solid state [20].

Research has demonstrated that halogen bonding plays a crucial role in the self-assembly of highly polarizable dichlorodiazadienes [20]. Theoretical studies using density functional theory calculations and topological analysis of electron density distribution within the framework of Bader's theory have confirmed that non-covalent halogen-halogen interactions dictate packing preferences in the solid state for this class of dichloro-substituted heterodienes [20].

Table 3: Dye and Pigment Synthesis Applications

| Dye Type | Color Properties | Synthesis Method | Key Features | Typical Yield Range (%) |

|---|---|---|---|---|

| Halogenated diazabutadiene | Red crystalline | Copper-catalyzed coupling | Halogen bonding | Up to 82 |

| Azo dyes | Various colors | Diazotization | Cationic nature | 70-85 |

| Basic dyes | Bright shades | Aromatic substitution | Strong tinting | 60-75 |

| Quinacridone derivatives | Enhanced stability | Halogenation | Weather resistance | 72-88 |

The chemical structure of dyes incorporates aromatic ring structures coupled with side chains required for resonance and color impartation [22]. Aromatic structures containing benzene, naphthalene, or anthracene rings serve as chromogens, while chromophore groups function as color givers [22]. The correlation of chemical structure with color has been accomplished in dye synthesis using chromogen-chromophore combinations with auxochrome groups [22].

Halogenated benzene derivatives have proven particularly valuable in developing dyes with enhanced properties [23] [24]. Basic dyes, which represent salts generated by aromatic bases reacting with acids, demonstrate strong tinting capabilities with bright shades [24]. The molecular structure generally contains primary amines, secondary amines, tertiary amines, or nitrogen-containing heterocyclic rings, leading to weakly cationic behavior in acid bath conditions [24].